
trans-3-Fluoro-4-methoxypyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-3-Fluoro-4-methoxypyrrolidine: is a chemical compound with the molecular formula C5H10FNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of fluorine and methoxy groups in the structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-methoxypyrrolidine typically involves the fluorination and methoxylation of pyrrolidine derivatives. One common method includes the reaction of 3-fluoropyrrolidine with methanol under specific conditions to introduce the methoxy group. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the starting materials are subjected to optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.
化学反应分析
Types of Reactions: Trans-3-Fluoro-4-methoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Trans-3-Fluoro-4-methoxypyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in drug development, particularly for compounds targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of trans-3-Fluoro-4-methoxypyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and metabolic stability. These interactions can modulate biological pathways, leading to various physiological effects.
相似化合物的比较
Trans-4-Fluoro-3-methoxypyrrolidine: A closely related compound with similar structural features but different positional isomerism.
3-Fluoro-4-hydroxyproline: Another fluorinated pyrrolidine derivative with hydroxyl instead of methoxy group.
Uniqueness: Trans-3-Fluoro-4-methoxypyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine and methoxy groups in the trans configuration can result in unique reactivity and interaction profiles compared to other similar compounds.
属性
分子式 |
C5H10FNO |
|---|---|
分子量 |
119.14 g/mol |
IUPAC 名称 |
(3S,4S)-3-fluoro-4-methoxypyrrolidine |
InChI |
InChI=1S/C5H10FNO/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3H2,1H3/t4-,5-/m0/s1 |
InChI 键 |
DSXGOKWLUVYZCU-WHFBIAKZSA-N |
手性 SMILES |
CO[C@H]1CNC[C@@H]1F |
规范 SMILES |
COC1CNCC1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


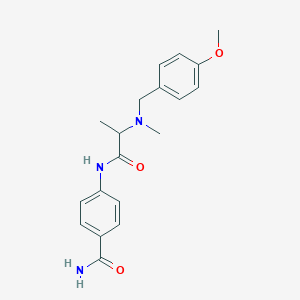
![2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy-](/img/structure/B12946779.png)
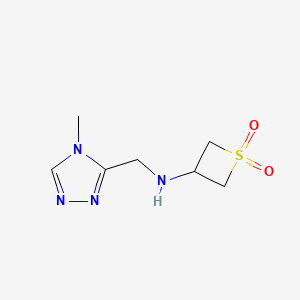
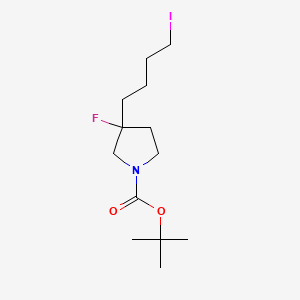
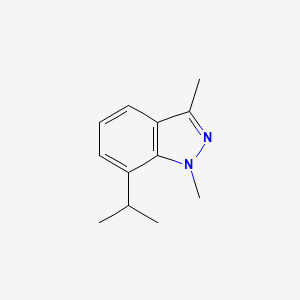
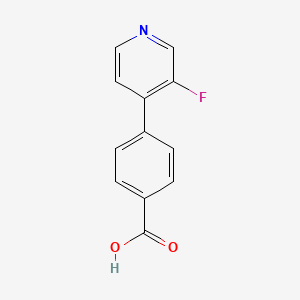
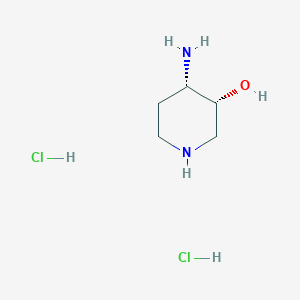
![Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12946809.png)
![(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12946816.png)
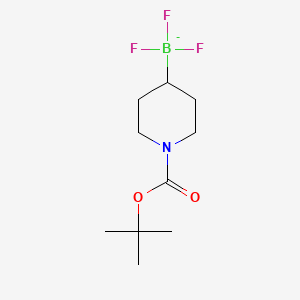

![5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12946838.png)

![4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-](/img/structure/B12946842.png)
